1-(tert-butoxy)-4-ethynylbenzene
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Overview
Description
1-(tert-Butoxy)-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group at the para position and an ethynyl group at the meta position
Scientific Research Applications
1-(tert-Butoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
Safety and Hazards
While specific safety and hazard data for “1-(tert-butoxy)-4-ethynylbenzene” is not available, compounds containing ethynyl groups can sometimes be hazardous due to their potential to polymerize . The tert-butoxy group is generally considered safe, but its removal can sometimes generate tert-butanol, which is flammable .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butoxy)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to more consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 1-(tert-butoxy)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1-(tert-Butoxy)-4-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
1-(tert-Butoxy)-4-propylbenzene: Similar structure but with a propyl group instead of an ethynyl group.
Uniqueness
1-(tert-Butoxy)-4-ethynylbenzene is unique due to the presence of both a tert-butoxy group and an ethynyl group on the benzene ring.
Properties
CAS No. |
1093192-41-6 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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